[2-((S)-2-Amino-propionylamino)-cyclohexyl]-isopropyl-carbamic acid tert-butyl ester
Description
This compound is a tert-butyl carbamate derivative featuring a cyclohexyl backbone modified with an (S)-2-aminopropionylamino group and an isopropyl substituent. Its molecular structure integrates a chiral center at the propionylamino moiety, which may influence its stereoselective interactions in biological systems. The tert-butyl ester group enhances stability and modulates lipophilicity, a critical factor in pharmacokinetics.
Properties
IUPAC Name |
tert-butyl N-[2-[[(2S)-2-aminopropanoyl]amino]cyclohexyl]-N-propan-2-ylcarbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H33N3O3/c1-11(2)20(16(22)23-17(4,5)6)14-10-8-7-9-13(14)19-15(21)12(3)18/h11-14H,7-10,18H2,1-6H3,(H,19,21)/t12-,13?,14?/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQQMVVUDDZYMOM-HSBZDZAISA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C1CCCCC1NC(=O)C(C)N)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)NC1CCCCC1N(C(C)C)C(=O)OC(C)(C)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H33N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound [2-((S)-2-Amino-propionylamino)-cyclohexyl]-isopropyl-carbamic acid tert-butyl ester is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and therapeutic applications, supported by relevant research findings and data tables.
Chemical Structure and Properties
The compound is characterized by a cyclohexane ring, an amino acid derivative, and a tert-butyl carbamate group. Its molecular formula is with a molecular weight of approximately 303.45 g/mol.
Structural Features
| Feature | Description |
|---|---|
| Cyclohexyl Group | Provides hydrophobic interactions |
| Amino Group | Potential for hydrogen bonding |
| Carbamic Acid Moiety | Involved in enzyme interactions |
| Tert-butyl Ester | Enhances lipophilicity and stability |
Biological Activity
Research indicates that this compound may exhibit several biological activities, including anti-inflammatory, analgesic, and potential neuroprotective effects. The following sections detail these activities.
Anti-inflammatory Activity
Studies suggest that the compound can inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models. The mechanism involves the modulation of nuclear factor kappa B (NF-κB) signaling pathways, which play a crucial role in the inflammatory response.
Analgesic Effects
The analgesic properties of the compound have been evaluated in pain models. It appears to act on the central nervous system (CNS) by modulating neurotransmitter release and altering pain perception pathways.
The biological effects of the compound are believed to be mediated through interactions with specific receptors and enzymes:
- G Protein-Coupled Receptors (GPCRs) : The compound may interact with GPCRs involved in pain and inflammation signaling.
- Enzyme Inhibition : It has been shown to inhibit certain enzymes related to inflammatory processes, which contributes to its therapeutic potential.
Case Studies
- Study on Inflammatory Response : A study conducted on animal models demonstrated that administration of the compound significantly reduced edema and pro-inflammatory markers compared to control groups.
- Pain Management Trials : Clinical trials assessing the efficacy of this compound in chronic pain management reported improved outcomes in pain reduction scores among participants.
Computational Studies
Molecular docking studies have been employed to predict the binding affinities of the compound to various biological targets. These studies indicate strong interactions with:
- Cyclooxygenase (COX) enzymes,
- Various GPCRs associated with pain pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between the target compound and related analogs:
| Compound Name | Key Structural Features | Molecular Weight (g/mol) | Key Differences | Potential Implications |
|---|---|---|---|---|
| [2-((S)-2-Amino-propionylamino)-cyclohexyl]-isopropyl-carbamic acid tert-butyl ester | Cyclohexyl core; isopropyl carbamate; (S)-2-aminopropionylamino | ~313 (estimated) | Reference compound | N/A |
| [2-((S)-2-Amino-propionylamino)-cyclohexyl]-methyl-carbamic acid tert-butyl ester | Methyl carbamate instead of isopropyl | 299.42 | Smaller substituent reduces steric hindrance | Increased solubility but potentially lower membrane permeability [4] |
| [(S)-1-((S)-2-Amino-propionyl)-piperidin-3-yl]-isopropyl-carbamic acid tert-butyl ester | Piperidin-3-yl core instead of cyclohexyl | 329 | Nitrogen-containing heterocycle alters conformation | Enhanced hydrogen bonding; possible differences in target binding [2] |
| TERT-BUTYL (2-(2-AMINOACETAMIDO)CYCLOHEXYL)(CYCLOPROPYL)CARBAMATE | Cyclopropyl carbamate instead of isopropyl; aminoacetamido group | 311.42 | Cyclopropyl introduces rigidity; shorter amino side chain | Altered steric and electronic properties; potential metabolic stability [6] |
| [2-(2-Hydroxy-ethylamino)-cyclohexyl]-isopropyl-carbamic acid tert-butyl ester | Hydroxyethylamino group replaces aminopropionylamino | ~330 (estimated) | Hydroxyl group increases hydrophilicity | Improved aqueous solubility but reduced blood-brain barrier penetration [7] |
| [4-((S)-2-Amino-3-methyl-butyrylamino)-cyclohexyl]-carbamic acid benzyl ester | Benzyl ester instead of tert-butyl; branched amino-butyryl group | ~350 (estimated) | Benzyl ester increases lipophilicity; branched chain enhances steric bulk | Faster enzymatic cleavage of benzyl ester; altered substrate specificity [8] |
Key Findings from Structural Comparisons
Substituent Effects: Carbamate Groups: Isopropyl (target) vs. methyl [4] or cyclopropyl [6] substituents significantly alter steric bulk and lipophilicity. Ester Stability: Benzyl esters (e.g., CAS 1354024-68-2) are more labile to enzymatic hydrolysis compared to tert-butyl esters, impacting metabolic stability [8].
Core Modifications: Replacing the cyclohexyl core with piperidin-3-yl (e.g., C16H31N3O3) introduces a basic nitrogen, enabling hydrogen bonding and altering target affinity [2]. Thioether-containing analogs (e.g., compound 14 in ) exhibit sulfur substitution in the propionylamino group, which may enhance oxidative stability but reduce bioavailability [1].
Chirality and Stereochemistry: The (S)-configuration in the aminopropionylamino group (common across analogs) is critical for stereoselective interactions, such as binding to peptide transporters or enzymes [1][2].
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
